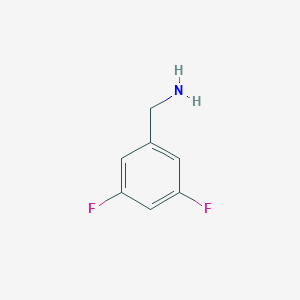

3,5-Difluorobenzylamine

Description

3,5-Difluorobenzylamine (CAS: 90390-27-5) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.13 g/mol . Its IUPAC name is (3,5-difluorophenyl)methanamine, and its structure features fluorine atoms at the meta positions of the benzyl ring. This compound is commercially available as a liquid with a purity of 97–98% and is widely used in organic synthesis, pharmaceuticals, and supramolecular chemistry . Key physical properties include a boiling point of 184°C, density of 1.210 g/cm³, and a flash point of 73°C .

Propriétés

IUPAC Name |

(3,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNGGOMRUHYAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238146 | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-27-5 | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Diazotization and Hydrolysis of this compound Precursors

Alternative routes leverage diazotization reactions to convert aromatic amines to hydroxyl intermediates, which are then functionalized. For example, reacting this compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) produces a diazonium salt, which undergoes hydrolysis to yield 3,5-difluorobenzyl alcohol. While this method is less direct, it provides a pathway to diversify downstream products.

Key Reaction Parameters :

Comparative Analysis of Reducing Agents

Sodium Borohydride vs. Lithium Aluminum Hydride

| Parameter | Sodium Borohydride | Lithium Aluminum Hydride |

|---|---|---|

| Reaction Temperature | 0–30°C | -10–0°C |

| Solvent Compatibility | Methanol, THF | Diethyl ether, THF |

| Yield | 85–90% | 90–95% |

| Safety Considerations | Low flammability | Pyrophoric, moisture-sensitive |

| Cost | Moderate | High |

Sodium borohydride is economically favorable for large-scale production despite marginally lower yields, as it eliminates the need for cryogenic conditions and specialized handling. Lithium aluminum hydride, while efficient, generates hazardous waste (aluminum oxides) and requires stringent moisture control.

Catalytic Hydrogenation

Emerging methods employ palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm). These systems achieve near-quantitative conversion of 3,5-difluorobenzonitrile at 50–80°C in ethanol. However, catalyst costs and hydrogenation infrastructure limit their industrial adoption compared to chemical reduction.

Purification and Analytical Validation

Distillation and Crystallization

Crude this compound is purified via fractional distillation under reduced pressure (4–10 mmHg), yielding a colorless liquid with a boiling point of 93–102°C. Recrystallization from hexane or ethyl acetate further enhances purity to >99%.

Gas Chromatography Analysis

GC-FID methods confirm purity and identity. For this compound, a temperature gradient of 100°C (1 min) to 260°C (20°C/min) provides baseline separation from residual solvents and byproducts. Retention times under these conditions range from 3.0–4.7 minutes, with peak areas correlating linearly to concentration (R² > 0.999).

Representative GC-FID Data :

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| This compound | 4.2 | 99.3 |

| 3,5-Difluorobenzonitrile | 5.1 | 0.5 |

Industrial Applications and Scalability

This compound serves as a precursor to antifungal agents and herbicide intermediates. Pilot-scale batches (100–500 kg) demonstrate consistent yields of 88–92%, validating the scalability of sodium borohydride-based reduction .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Difluorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The amine group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of 3,5-difluorobenzyl alcohol.

Common Reagents and Conditions:

Substitution Reactions: Acyl chlorides, acid anhydrides, and other electrophiles in the presence of a base such as pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Amides: Formed from substitution reactions with acyl chlorides.

Imines or Nitriles: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of DFBA as a scaffold for developing multi-kinase inhibitors targeting cancer-related pathways. For instance, compounds derived from DFBA have shown promising inhibitory effects against kinases such as Dyrk1A, Dyrk1B, and Clk1, which are implicated in tumor biology.

- Case Study : A study reported that a DFBA derivative exhibited an IC50 value of 168 nM against Clk1, demonstrating significant potency compared to other synthesized compounds . This suggests that DFBA can be utilized as a lead compound in designing selective inhibitors for cancer therapy.

Drug Development

DFBA is also being explored for its role in drug formulation. Its ability to modify pharmacokinetic properties makes it a valuable candidate in the development of new therapeutics.

- Case Study : In the synthesis of 5-methoxybenzothiophene-2-carboxamide derivatives, DFBA was used as a key intermediate. The resulting compounds displayed enhanced selectivity for Clk1 over Clk2 and Dyrk1A, indicating DFBA's utility in fine-tuning drug specificity .

Organic Photovoltaics

DFBA has been investigated as an organic spacer cation in perovskite solar cells (PSCs). Its incorporation into the structure has been shown to enhance crystallization and improve the efficiency of PSCs.

- Case Study : Research indicated that using DFBA as a spacer improved the power conversion efficiency (PCE) of PSCs to 17.42% by optimizing film quality and crystallization orientation .

Surface Modification

The compound's unique properties allow it to function as a passivation agent in organolead halide perovskite films, which helps reduce defects and enhance overall performance.

- Data Table: Performance Metrics

| Application | Metric | Value |

|---|---|---|

| Anticancer Activity | IC50 against Clk1 | 168 nM |

| Organic Photovoltaics | Power Conversion Efficiency | 17.42% |

| Surface Modification | Defect Reduction | Significant |

Mécanisme D'action

The mechanism of action of 3,5-difluorobenzylamine depends on its specific application. In biological systems, it can act as a ligand or inhibitor by binding to specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Fluorinated Benzylamines

Key Observations :

- Boiling Points : this compound has a significantly higher boiling point (184°C) compared to 2,4- and 2,5-difluorinated isomers, which boil at lower temperatures under reduced pressure .

- Density : The density of this compound (1.210) is intermediate between 2,4- (1.204) and 2,5-difluorobenzylamine (1.222) .

- Purity : Commercial this compound is typically ≥97% pure, whereas purity data for other isomers are less frequently reported .

Functional Differences :

- The meta-fluorine positions in this compound enable stronger hydrogen-bonding interactions and steric control in supramolecular systems compared to ortho- or para-substituted analogs .

- Monofluorinated derivatives (e.g., 4-fluorobenzylamine) are preferred in coordination chemistry due to their simpler electronic profiles .

Commercial Availability and Pricing

Activité Biologique

3,5-Difluorobenzylamine (DFBA) is an organic compound with the molecular formula CHFN and a molecular weight of 143.13 g/mol. This compound features two fluorine atoms positioned on the benzene ring, which significantly influences its biological activity and chemical properties. DFBA is synthesized primarily through nucleophilic substitution reactions involving 3,5-difluorobenzyl chloride and ammonia or amines under basic conditions.

The biological activity of this compound is largely attributed to its role as a ligand or inhibitor. It interacts with various biological targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it an important compound in medicinal chemistry and pharmacology. The specific mechanisms include:

- Enzyme Inhibition : DFBA can inhibit enzyme activity by binding to active sites or allosteric sites, altering the enzyme's functionality.

- Receptor Modulation : It acts as a modulator for certain receptors, influencing signaling pathways within cells.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of DFBA exhibit significant antimycobacterial properties. For instance, N-butyl-3,5-difluorobenzylamine has shown inhibitory effects against Mycobacterium tuberculosis, Mycobacterium marinum, and Mycobacterium lufu. This highlights the potential of DFBA derivatives in developing new therapeutic agents for treating mycobacterial infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of DFBA has revealed that modifications to its structure can enhance biological activity. For example, variations in the alkylamino group have been shown to impact potency significantly. Compounds with larger alkyl groups generally exhibited increased activity at human α7 nicotinic acetylcholine receptors (nAChRs), with some derivatives achieving maximum modulation values exceeding 1200% .

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing key characteristics and activities is presented below:

| Compound Name | Fluorine Position | Biological Activity | Binding Affinity |

|---|---|---|---|

| This compound | 3,5 | Antimycobacterial, enzyme inhibition | High |

| 3,4-Difluorobenzylamine | 3,4 | Moderate receptor modulation | Moderate |

| 4-Fluorobenzylamine | 4 | Weak enzyme inhibition | Low |

| 3,5-Bis(trifluoromethyl)benzylamine | 3,5 | Strong receptor modulation | Very High |

This table illustrates that DFBA's unique positioning of fluorine atoms contributes to its distinct biological activities compared to other fluorinated benzylamines.

Q & A

Q. What are the recommended methods for synthesizing 3,5-Difluorobenzylamine in high purity?

this compound can be synthesized via reductive amination. A typical protocol involves reacting 3,5-difluorobenzaldehyde with ammonia or ammonium acetate under catalytic hydrogenation or using sodium borohydride (NaBH₄) as a reducing agent. For example, a two-step process includes:

Condensation of 3,5-difluorobenzaldehyde with benzylamine in toluene under reflux with a Dean-Stark trap to remove water.

Reduction of the intermediate imine using NaBH₄ in methanol, followed by acid-base extraction and purification under inert atmosphere to avoid oxidation .

Yield: ~91% (purity >97%) when using optimized stoichiometry and inert storage conditions .

Q. How should this compound be handled and stored to ensure stability?

Due to its air sensitivity, this compound must be stored under argon or nitrogen in airtight containers at 2–8°C. Handling requires inert gloveboxes or Schlenk lines to prevent degradation. Use protective equipment (gloves, goggles) to avoid skin contact, as it is corrosive (GHS05 hazard classification) .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and F NMR confirm structure and purity. For example, H NMR (CD₃SOCD₃) shows a singlet at δ 4.27 ppm for the benzyl CH₂ group, while F NMR reveals peaks at δ -109.1 ppm for aromatic fluorines .

- Mass Spectrometry : ESI-MS or GC/MS in selected ion monitoring (SIM) mode detects the molecular ion peak at m/z 143.13 .

- IR : Stretching frequencies for NH₂ (~3350 cm⁻¹) and C-F (~1250 cm⁻¹) are critical for functional group identification .

Advanced Research Questions

Q. How can this compound be applied in supramolecular chemistry?

this compound serves as a precursor for synthesizing supramolecular hosts. For instance, it reacts with 3,5-difluorobenzaldehyde to form bis(3,5-difluorobenzyl)ammonium salts, which are used in dynamic covalent "daisy chain" assemblies. These systems exhibit stimuli-responsive motion and are studied via F NMR to monitor binding equilibria .

Q. What methodological considerations are critical when using this compound as a derivatization reagent for epoxide analysis?

When derivatizing epoxides (e.g., epichlorohydrin) for GC/MS or LC/ESI-MS/MS:

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

Discrepancies often arise from impurities or measurement conditions. For example:

Q. What strategies optimize this compound’s use in multi-step organic syntheses?

- Catalysis : Employ palladium complexes (e.g., PdCl₂) for coupling reactions, ensuring ligand compatibility with fluorine substituents.

- Solvent Choice : Use aprotic solvents (toluene, THF) to prevent side reactions with the amine group.

- Workup : Acidify reaction mixtures to protonate the amine, facilitating extraction and minimizing losses .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on fluorine chemical shifts in NMR studies?

Variations in F NMR shifts (e.g., δ -71.7 ppm vs. -109.1 ppm) arise from electronic effects in supramolecular complexes. To resolve:

Compare free vs. bound states of this compound derivatives.

Use titration experiments to track shift changes upon host-guest interaction.

Validate with computational modeling (DFT) to correlate shifts with electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.